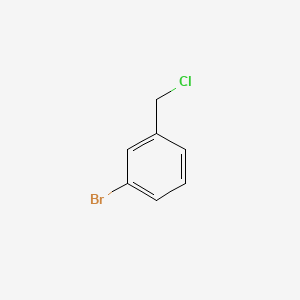
1-Bromo-3-(chloromethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Bromo-3-(chloromethyl)benzene and its derivatives often involves halogenation reactions where bromine and chlorine are introduced into the benzene ring at specific positions. Synthesis methods can vary based on the desired substitution pattern and the functional groups already present on the benzene ring. For instance, bromomethylation is a common strategy for introducing a bromomethyl group into aromatic compounds, which could be adapted for the synthesis of 1-Bromo-3-(chloromethyl)benzene (Made & Made, 1993).
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(chloromethyl)benzene is characterized by the presence of bromo and chloromethyl groups attached to a benzene ring, influencing its chemical behavior and reactivity. The steric and electronic effects of these substituents play a crucial role in determining the compound's reactivity patterns. Advanced characterization techniques such as X-ray crystallography and NMR spectroscopy provide insights into the compound's structure, including bond lengths, angles, and the spatial arrangement of the substituents (Jotani et al., 2019).
Aplicaciones Científicas De Investigación
Application 1: Bromine-Magnesium Exchange Reactions
- Summary of the Application: 1-Bromo-3-chlorobenzene is used in bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C .
- Methods of Application: The bromine-magnesium exchange reaction involves the use of i-PrMgCl-LiCl in THF at 0°C . The reaction is strongly accelerated by electron-withdrawing substituents .
Application 2: Preparation of Tetrakis
- Summary of the Application: 1,3-Bis(trifluoromethyl)-5-bromobenzene, which can potentially be synthesized from 1-Bromo-3-(chloromethyl)benzene, is used to prepare the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion .
- Results or Outcomes: The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Application 3: Nucleophilic Reactions of Benzene Derivatives
- Summary of the Application: 1-Bromo-3-(chloromethyl)benzene can potentially be used in nucleophilic reactions of benzene derivatives .
- Methods of Application: The reaction involves the use of a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .
- Results or Outcomes: The chief products are phenol and diphenyl ether . This apparent nucleophilic substitution reaction is surprising, since aryl halides are generally incapable of reacting by either an S N 1 or S N 2 pathway .
Application 4: Cyanation of Aryl Halides
Propiedades
IUPAC Name |
1-bromo-3-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKGXKYEWBGQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335148 | |
| Record name | 3-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(chloromethyl)benzene | |
CAS RN |
932-77-4 | |
| Record name | 3-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)
![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)





![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)
![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)
